molecular formula C24H28N2O5.HCl B193159 Benazepril hydrochloride CAS No. 86541-74-4

Benazepril hydrochloride

Cat. No. B193159
CAS RN: 86541-74-4
M. Wt: 460.9 g/mol
InChI Key: VPSRQEHTHIMDQM-FKLPMGAJSA-N
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Description

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Benazepril works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

Benazepril hydrochloride can be synthesized via an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Molecular Structure Analysis

The molecular formula of Benazepril hydrochloride is C24H28N2O5·HCl .


Chemical Reactions Analysis

The synthesis of Benazepril hydrochloride involves a multicomponent reaction (MCR) where at least three starting materials react to each other to form compounds with a diverse skeleton in one pot . The Ugi reaction is one of the most applied multicomponent reactions due to easy access to different scaffolds in shorter reaction times .


Physical And Chemical Properties Analysis

The molecular weight of Benazepril hydrochloride is 460.95 . The melting point is 148-149°C . The density is 1.26±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis Methods and Advantages

Benazepril hydrochloride, an antihypertensive drug, is synthesized through various methods, focusing on intermediates like (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and R-2-hydroxy-4-butylphenyacetate. The synthesis methods have their specific advantages and disadvantages, contributing to the refinement and quality of the drug (Ji Peng-wei, 2010).

Pharmacological Profile

Benazepril hydrochloride's pharmacological profile is well-defined. It’s a prodrug, rapidly absorbed and converted to the active ACE inhibitor, benazeprilat. The drug's physical characteristics, including solubility, optical activity, and spectroscopy, have been thoroughly analyzed. Various methods, like potentiometric and chromatographic methods, are employed for its analysis (F. Belal, H. Abdine, A. A. Al-badr, 2005).

Molecular Interactions and Stability

Niosomal Formulation for Oral Delivery

Recent advancements include the formulation of benazepril hydrochloride in niosomal form to enhance its oral absorption. This approach leverages non-ionic surfactants and other agents for the effective encapsulation of the drug, ensuring sustained release and improved stability, offering a promising direction for benazepril hydrochloride's pharmacological applications (A. Radhi, 2018).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .

properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045922
Record name Benazepril hydrochloride
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Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benazepril hydrochloride

CAS RN

86541-74-4, 866541-74-4
Record name Benazepril hydrochloride
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Record name Benazepril hydrochloride [USAN:USP:JAN]
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Record name BENAZEPRIL HYDROCHLORIDE
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Record name Benazepril hydrochloride
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Record name (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride
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Record name BENAZEPRIL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A solution of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (10.0 g) and ethyl benzylpyruvate (26.4 g) in acetic acid (75 ml) and methanol (75 ml) was stirred at room temperature under nitrogen for 1 hour. Sodium cyanoborohydride (3.4 g) in methanol (25 ml) was added dropwise over 4 hours. The reaction mixture was stirred at room temperature for 24 hours. Concentrated hydrochloric acid (4 ml) was added dropwise, and the mixture stirred at room temperature for 1 hour. The reaction mixture was evaporated to dryness. The residue was partitioned between 150 ml of water and 50 ml of ether and adjusted to pH 9 with 40% sodium hydroxide. The layers were separated and the ether layer was discarded. The aqueous layer was adjusted to pH 4.3 with concentrated hydrochloric acid and extracted with 3×75 ml of ethyl acetate. The organic portions were dried (magnesium sulfate) and concentrated to dryness. Hydrogen chloride gas was bubbled into a solution of the crude product in 310 ml of methylene chloride for 5 minutes. The solution was evaporated and the residue was stirred in 225 ml of ether. The product was collected by filtration to give a 70:30 diastereomeric mixture as determined by high pressure liquid chromatography. The product was recrystallized from ethanol/ethyl acetate (1:3) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one hydrochloride melting at 246°-8° (dec.) and corresponding to the racemic isomer B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril hydrochloride
Reactant of Route 2
Benazepril hydrochloride
Reactant of Route 3
Benazepril hydrochloride
Reactant of Route 4
Benazepril hydrochloride
Reactant of Route 5
Benazepril hydrochloride
Reactant of Route 6
Reactant of Route 6
Benazepril hydrochloride

Citations

For This Compound
2,010
Citations
IE Panderi - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
… benazepril hydrochloride and hydrochlorothiazide in pharmaceutical dosage forms is described. The determination of benazepril hydrochloride … 1 for benazepril hydrochloride and 18.50…
Number of citations: 83 www.sciencedirect.com
IE Panderi, M Parissi-Poulou - Journal of pharmaceutical and biomedical …, 1999 - Elsevier
… Its combination with benazepril hydrochloride increases the antihypertensive effects. … Benazepril hydrochloride and hydrochlorothiazide of pharmaceutical purity grade were kindly …
Number of citations: 71 www.sciencedirect.com
E Dinç - Analytical letters, 2002 - Taylor & Francis
… hydrochlorothiazide and benazepril hydrochloride in the … 0–36 µg/mL of benazepril hydrochloride in 0.1 M NaOH. The … hydrochlorothiazide and benazepril hydrochloride in samples…
Number of citations: 49 www.tandfonline.com
FA El-Yazbi, HH Abdine, RA Shaalan - Journal of pharmaceutical and …, 1999 - Elsevier
Three sensitive and accurate methods are presented for the determination of benazepril in its dosage forms. The first method uses derivative spectrophotometry to resolve the …
Number of citations: 61 www.sciencedirect.com
G Kaiser, R Ackermann, A Sioufi - American Heart Journal, 1989 - Elsevier
… dose of benazepril hydrochloride (mean + SD; n = 35 and 61). mg benazepril hydrochloride. … a single dose of 5 or 10 mg benazepril hydrochloride or two 10 mg doses separated by 42 …
Number of citations: 70 www.sciencedirect.com
KR Naidu, UN Kale, MS Shingare - Journal of pharmaceutical and …, 2005 - Elsevier
… Benazepril hydrochloride (BH) and its active metabolite benazeprilat are non-sulfhydryl angiotensin converting enzyme (ACE) inhibitors. ACE is a peptidyl dipeptidase that catalyses the …
Number of citations: 205 www.sciencedirect.com
T Watanabe, M Mishina - Journal of Veterinary Medical Science, 2007 - jstage.jst.go.jp
We examined effects of an angiotensin converting-enzyme inhibitor, benazepril hydrochloride (BH), on renal hypertension and chronic renal failure (CRF) in cats. For experimental CRF, …
Number of citations: 59 www.jstage.jst.go.jp
J Häggström, A Boswood, M O'grady… - Journal of Veterinary …, 2008 - Wiley Online Library
… pimobendan and the other would receive benazepril hydrochloride. The study was designed … (benazepril hydrochloride) in dogs diagnosed as suffering from CHF attributable to MMVD. …
Number of citations: 369 onlinelibrary.wiley.com
G Kaiser, R Ackermann, W Dieterle, CJ Durnin… - European journal of …, 1990 - Springer
The pharmacokinetics and pharmacodynamics of a single oral dose benazepril·HCl 10 mg have been studied in 15 healthy volunteers aged 65 to 80 y. The kinetics of unchanged …
Number of citations: 35 link.springer.com
F Belal, HH Abdine, AA Al-Badr - Profiles of Drug Substances, Excipients …, 2005 - Elsevier
… of Benazepril hydrochloride. It is obtained as a white to off-white crystalline powder. Benazepril hydrochloride, … Benazepril hydrochloride, being a prodrug of the diacid benazeprilat, is …
Number of citations: 7 www.sciencedirect.com

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